REACTION_CXSMILES
|
[C:1](#[N:4])[CH2:2][OH:3].[S:5]1[CH:9]=[CH:8][CH:7]=[C:6]1[S:10](Cl)(=[O:12])=[O:11]>C(OCC)C>[S:5]1[CH:9]=[CH:8][CH:7]=[C:6]1[S:10]([O:3][CH2:2][C:1]#[N:4])(=[O:12])=[O:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CO)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Method of preparation
|
Type
|
CUSTOM
|
Details
|
as described in the previous example, with 2 hours of reaction at 0° C.
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the bottom dark layer is isolated
|
Type
|
WASH
|
Details
|
the solution washed with weak caustic solution and cold water
|
Type
|
CUSTOM
|
Details
|
to give the product (in 79% conversion)
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
S1C(=CC=C1)S(=O)(=O)OCC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |